8-(2-phenoxyethoxy)quinoline
Description
Contextualization within Quinoline (B57606) Chemistry and Heterocyclic Compounds Research
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to organic and medicinal chemistry. rsc.orgopenmedicinalchemistryjournal.com Nitrogen-containing heterocycles, in particular, are a major class of substances found in natural products and are integral to the development of new pharmaceuticals. openmedicinalchemistryjournal.com
Within this extensive class, quinoline (also known as 1-aza-naphthalene or benzo[b]pyridine) is a bicyclic heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and a pyridine (B92270) ring. rsc.orgnih.gov This structure is not merely a synthetic curiosity but is found in various natural compounds, most notably the cinchona alkaloids. nih.gov The quinoline framework is considered a "privileged scaffold" in medicinal chemistry, meaning its structure is recurrently found in compounds with a wide range of biological activities. rsc.orgnih.govbohrium.com Consequently, the synthesis and functionalization of quinoline derivatives are areas of intense research aimed at discovering novel therapeutic agents. researchgate.netresearchgate.net
Historical Overview of Related Quinolone and Phenoxyethoxy Analogues in Academic Research
The academic and industrial interest in quinoline-based structures has a long history, particularly with the development of quinolone antibiotics and other therapeutic analogues.
The history of quinolones as therapeutic agents began with the serendipitous discovery of nalidixic acid in 1962 during an attempt to synthesize chloroquine (B1663885). nih.gov This first-generation quinolone showed activity against gram-negative bacteria and was primarily used for urinary tract infections. nih.govinfectweb.com A significant advancement occurred in the 1970s with the introduction of a fluorine atom into the quinoline ring, leading to the development of fluoroquinolones like norfloxacin (B1679917) and ciprofloxacin. infectweb.com This modification broadened the antibacterial spectrum and improved pharmacokinetic properties. infectweb.comnih.gov Subsequent generations, including levofloxacin (B1675101) and moxifloxacin, further expanded activity against gram-positive bacteria and atypical pathogens. infectweb.com
Research into phenoxyethoxy analogues of quinolines has been notable in the field of antimalarial drug discovery. A key historical compound is ICI 56,780, a 7-(2-phenoxyethoxy)-4(1H)-quinolone. acs.orgacs.org It demonstrated causal prophylactic and blood schizonticidal activity in rodent malaria models, establishing the potential of the phenoxyethoxy side chain in conferring antimalarial properties. acs.org Although its development was halted due to the rapid emergence of parasite resistance, it spurred further research. acs.org Subsequent studies have focused on synthesizing analogues of this structure to enhance potency against multidrug-resistant P. falciparum and to understand the structure-activity relationship of the 7-(2-phenoxyethoxy)-4(1H)-quinolone core. acs.org
Significance of the Quinoline Scaffold in Chemical and Biological Research
The quinoline scaffold is one of the most important heterocyclic nuclei in drug design and discovery. nih.govorientjchem.org Its significance stems from the wide spectrum of pharmacological activities exhibited by its derivatives, making it a versatile template for developing novel therapeutic agents. researchgate.netnih.gov
The range of biological activities associated with the quinoline ring system is exceptionally broad and includes:
Antimalarial: Quinoline derivatives have long been the cornerstone of antimalarial therapy, from naturally occurring quinine (B1679958) to synthetic drugs like chloroquine and mefloquine. rsc.org The scaffold is crucial in targeting various stages of the malaria parasite's life cycle. bohrium.comnih.gov
Anticancer: A multitude of quinoline-based compounds have been investigated as anticancer agents. rsc.orgorientjchem.org They can exert their effects through various mechanisms, such as inhibiting angiogenesis, disrupting cell migration, and inducing apoptosis (programmed cell death). bohrium.com
Antibacterial: Beyond the well-known quinolone antibiotics, other quinoline derivatives have been developed to combat bacterial infections, including drug-resistant strains of Mycobacterium tuberculosis. nih.gov
Antiviral and Antifungal: Research has demonstrated the potential of quinoline derivatives against various viruses and fungi. openmedicinalchemistryjournal.comnih.gov
Other Therapeutic Areas: The utility of the quinoline scaffold extends to treatments for neurodegenerative conditions like Alzheimer's disease, as well as anti-inflammatory, analgesic, and anticonvulsant agents. nih.govnih.govnih.gov
This remarkable versatility has cemented the quinoline nucleus as a key building block for medicinal chemists. researchgate.net Ongoing research continues to explore modifications to the quinoline scaffold to enhance biological activity, improve selectivity, and overcome drug resistance. researchgate.netorientjchem.org
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 8-(2-phenoxyethoxy)quinoline |
| 2-methylquinoline |
| 8-hydroxy-2-quinolinecarbaldehyde |
| 8-hydroxyquinoline (B1678124) |
| Atovaquone |
| Benzene |
| Chloroquine |
| Cinchonine |
| Ciprofloxacin |
| Endochin |
| ICI 56,780 |
| Levofloxacin |
| Mefloquine |
| Moxifloxacin |
| Nalidixic acid |
| Nemonoxacin |
| Norfloxacin |
| Pipemidic acid |
| Pyridine |
| Quinine |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-(2-phenoxyethoxy)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-2-8-15(9-3-1)19-12-13-20-16-10-4-6-14-7-5-11-18-17(14)16/h1-11H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTRWMPAHREKMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Derivatization of 8 2 Phenoxyethoxy Quinoline
Foundational Methodologies for Quinoline (B57606) Core Synthesis
The quinoline ring is a privileged scaffold in medicinal chemistry and materials science, leading to the development of numerous synthetic methods for its construction. The synthesis of 8-(2-phenoxyethoxy)quinoline typically begins with the formation of an 8-substituted quinoline, most notably 8-hydroxyquinoline (B1678124), which serves as a direct precursor. Several classical named reactions provide versatile routes to the quinoline core.
Friedländer Condensation Approaches
First reported by Paul Friedländer in 1882, this synthesis involves the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl functionality. nih.govmdpi.com The reaction is a cyclocondensation that can be catalyzed by either acids or bases. nih.gov
The mechanism can proceed via two pathways. In the first, an initial aldol (B89426) condensation between the reactants is followed by cyclization and dehydration to form the quinoline ring. Alternatively, the reaction can begin with the formation of a Schiff base between the amino group and the carbonyl compound, which then undergoes an intramolecular aldol-type condensation and subsequent elimination of water to yield the final quinoline product. nih.gov This method is highly valued for its straightforward nature and the accessibility of its starting materials. mdpi.com Modern variations have employed catalysts like iodine, p-toluenesulfonic acid, and various Lewis acids to improve yields and reaction conditions. nih.gov
Table 1: Overview of Friedländer Condensation
| Reactants | Catalyst | General Conditions | Products |
|---|---|---|---|
| o-Aminoaryl aldehydes/ketones | Acids (e.g., H₂SO₄, TsOH) or Bases (e.g., NaOH, Pyridine) | Reflux in solvents like Ethanol, DMF | Substituted Quinolines |
| α-Methylene carbonyl compounds | 80–120 °C |
Skraup Synthesis and Related Cyclization Reactions
The Skraup synthesis is a cornerstone method for producing quinolines, often starting from anilines. The reaction involves heating an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822) corresponding to the aniline (B41778) used. researchgate.net In the context of synthesizing the precursor for this compound, 2-aminophenol (B121084) is the key starting material to produce 8-hydroxyquinoline. scispace.com
The mechanism begins with the dehydration of glycerol by concentrated sulfuric acid to form acrolein. The aromatic amine then undergoes a Michael addition to the acrolein. Following this, the intermediate undergoes acid-catalyzed cyclization and dehydration, and a final oxidation step yields the quinoline ring system. researchgate.net While effective, the reaction can be highly exothermic and requires careful temperature control. researchgate.net Optimized procedures have been developed to improve safety and yield. For instance, a synthesis of 8-hydroxyquinoline from o-aminophenol, o-nitrophenol, and acrolein in an acetic acid and HCl solution at 90-100 °C for 5 hours has been reported to give a high yield. nih.gov
Table 2: Skraup Synthesis for 8-Hydroxyquinoline
| Reactants | Oxidizing Agent | Acid Catalyst | Temperature | Yield |
|---|---|---|---|---|
| o-Aminophenol | o-Nitrophenol | Concentrated H₂SO₄ | 135-140 °C | >90% (optimized) scispace.com |
| Glycerol |
Niementowski Quinoline Synthesis and Derivatives
The Niementowski synthesis provides a route to γ-hydroxyquinoline (quinolin-4-one) derivatives through the reaction of anthranilic acids with ketones or aldehydes. rsc.org The reaction, first reported in 1894, typically requires high temperatures (120–200 °C) for the condensation to occur. rsc.org
The mechanism is believed to be similar to the Friedländer synthesis, initiating with the formation of a Schiff base, followed by an intramolecular condensation and dehydration to form the quinoline ring. rsc.org Due to the high temperatures required, its popularity is somewhat limited compared to other methods. However, variations have been developed to make the reaction more practical, such as the addition of phosphorus oxychloride or the use of polyphosphoric acid to mediate the condensation under milder conditions. rsc.org This method is particularly useful for accessing 4-hydroxyquinoline (B1666331) scaffolds.
Table 3: Niementowski Quinoline Synthesis
| Reactants | Catalyst/Medium | Temperature | Products |
|---|---|---|---|
| Anthranilic Acid | Heat (often with condensing agent) | 120-200 °C | γ-Hydroxyquinoline derivatives |
| Aldehydes or Ketones |
Combes Synthesis Variations
The Combes synthesis, first described in 1888, generates 2,4-disubstituted quinolines from the reaction of anilines with β-diketones. chemicalbook.com The process involves an acid-catalyzed condensation to form a Schiff base intermediate, which then undergoes cyclization and dehydration upon heating in the presence of a strong acid, such as concentrated sulfuric acid. chemicalbook.comnih.gov
The mechanism involves the formation of an enamine from the aniline and β-diketone, followed by an acid-catalyzed intramolecular electrophilic attack on the aromatic ring to close the quinoline ring. chemicalbook.com A final dehydration step yields the substituted quinoline. chemicalbook.com Variations of the Combes synthesis have utilized different acid catalysts, such as polyphosphoric acid (PPA), to improve the reaction's efficiency. chemicalbook.com The regioselectivity of the final product can be influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone. chemicalbook.com
Table 4: Combes Synthesis Variations
| Reactants | Catalyst | Key Intermediate | Products |
|---|---|---|---|
| Anilines | Concentrated H₂SO₄ or Polyphosphoric Acid (PPA) | Schiff Base / Enamine | 2,4-Disubstituted Quinolines |
| β-Diketones |
Specific Synthetic Routes to Introduce the 2-Phenoxyethoxy Moiety
Once the 8-hydroxyquinoline core is synthesized, typically via the Skraup reaction with 2-aminophenol, the final step is the introduction of the 2-phenoxyethoxy group at the 8-position. This is achieved through a nucleophilic substitution reaction targeting the hydroxyl group.
Alkylation Reactions at the 8-Position of Quinoline Ring Systems
The most direct method for attaching the 2-phenoxyethoxy side chain to the 8-hydroxyquinoline scaffold is the Williamson ether synthesis. researchgate.net This classic O-alkylation reaction involves the deprotonation of the hydroxyl group of 8-hydroxyquinoline to form a more nucleophilic phenoxide ion, which then attacks an appropriate alkyl halide, displacing the halide in an SN2 reaction.
In a typical procedure, 8-hydroxyquinoline is treated with a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in a polar aprotic solvent like N,N-dimethylformamide (DMF). The resulting 8-quinolinolate anion then reacts with a suitable alkylating agent, such as 1-bromo-2-phenoxyethane or 2-phenoxyethyl tosylate. The reaction mixture is typically heated to ensure completion. Studies on similar systems have shown that this method is highly efficient for preparing 8-alkoxy-substituted quinolines, often resulting in good to excellent yields.
Table 5: Williamson Ether Synthesis for this compound
| Substrate | Reagent | Base | Solvent | General Conditions | Yield |
|---|---|---|---|---|---|
| 8-Hydroxyquinoline | 1-Bromo-2-phenoxyethane | K₂CO₃ | DMF | Room temperature to moderate heating | Good (>80% reported for analogous reactions) |
Post-Synthetic Modifications and Derivatization of this compound
Once the core structure of this compound is synthesized, it can be further modified to explore structure-activity relationships and develop new compounds with tailored properties. These modifications can be broadly categorized into three areas: alterations to the quinoline ring, variations in the phenoxyethoxy side chain, and the synthesis of conjugates and hybrid molecules.
Structural Modifications on the Quinoline Ring System
The quinoline ring of this compound is amenable to various electrophilic substitution reactions, allowing for the introduction of a range of functional groups.
Halogenation: Bromination and chlorination are common modifications. For instance, bromination of 8-substituted quinolines can lead to mono- or di-bromo derivatives, depending on the reaction conditions and the amount of brominating agent used. These reactions often proceed at room temperature in solvents like acetonitrile (B52724) or dichloromethane.
Nitration: The introduction of a nitro group onto the quinoline ring is another important derivatization. Nitration of quinoline typically occurs at the 5- and 8-positions. For 8-substituted quinolines, the position of nitration is influenced by the existing substituent. The reaction is generally carried out using a mixture of nitric acid and sulfuric acid.
Amination: The nitro group, once introduced, can be readily reduced to an amino group, providing a handle for further functionalization, such as amide bond formation. The original synthesis of 8-aminoquinoline (B160924) involved the nitration of quinoline followed by reduction of the 8-nitro isomer.
| Modification | Reagents | Position(s) | Reference |
| Bromination | Br₂ in CH₃CN | 5 and/or 7 | Ökten, S., et al. (2016) |
| Nitration | HNO₃/H₂SO₄ | 5 | Adewole, E., et al. (2014) |
| Amination (from nitro) | Sn/HCl | 8 | Wikipedia contributors (2023) |
Substituent Variations on the Phenoxyethoxy Side Chain
Modification of the phenoxy group within the side chain offers another avenue for creating a library of analogs. This can be achieved by starting with substituted phenols in the initial synthesis of the 2-phenoxyethyl halide or by direct modification of the terminal phenyl ring.
By employing various substituted phenols (e.g., with chloro, methoxy, or nitro groups) in the synthesis of the 2-phenoxyethyl halide precursor, a range of 8-(2-(substituted-phenoxy)ethoxy)quinoline derivatives can be prepared. This allows for a systematic investigation of the electronic and steric effects of the substituent on the properties of the final molecule.
| Starting Phenol | Resulting Side Chain |
| Phenol | -O-CH₂-CH₂-O-Ph |
| 4-Chlorophenol | -O-CH₂-CH₂-O-(4-Cl-Ph) |
| 4-Methoxyphenol | -O-CH₂-CH₂-O-(4-MeO-Ph) |
| 4-Nitrophenol | -O-CH₂-CH₂-O-(4-NO₂-Ph) |
Synthesis of Conjugates and Hybrid Molecules
To enhance the biological activity or introduce new functionalities, this compound can be conjugated with other bioactive molecules, such as amino acids, peptides, or other heterocyclic systems. This approach can lead to hybrid molecules with potentially synergistic or novel properties.
Amino Acid and Peptide Conjugates: The synthesis of amino acid conjugates often involves coupling the quinoline moiety to an amino acid via an amide bond. For instance, an amino-functionalized this compound could be reacted with a protected amino acid using standard peptide coupling reagents.
Metal Complexes: The nitrogen atom of the quinoline ring and the ether oxygens in the side chain of this compound can act as coordination sites for metal ions. The synthesis of metal complexes typically involves reacting the quinoline derivative with a metal salt in a suitable solvent. These complexes can exhibit interesting photophysical or catalytic properties.
| Conjugate/Hybrid Type | Synthetic Strategy | Potential Application |
| Amino Acid Conjugates | Amide bond formation | Enhanced bioavailability, targeted delivery |
| Metal Complexes | Coordination with metal salts | Catalysis, imaging agents |
| Heterocyclic Hybrids | Coupling with other heterocycles | Synergistic biological activity |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it is possible to map out the connectivity and chemical environment of atoms within the 8-(2-phenoxyethoxy)quinoline structure.
Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments, their neighboring protons (spin-spin splitting), and their relative numbers (integration). For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the quinoline (B57606) ring, the phenoxy ring, and the ethoxy bridge.
The protons on the quinoline ring (H-2 to H-7) typically appear in the downfield region (δ 7.0–9.0 ppm) due to the deshielding effect of the aromatic system. uncw.edutsijournals.com The proton at the H-2 position is often the most deshielded. The protons on the phenoxy group would also resonate in the aromatic region, typically between δ 6.9 and 7.4 ppm. The two methylene (B1212753) groups of the ethoxy bridge (-O-CH₂-CH₂-O-) are expected to appear as distinct signals, likely triplets, in the range of δ 4.0–4.5 ppm, shifted downfield due to the influence of the adjacent oxygen atoms. compoundchem.comlibretexts.org
Disclaimer: The following data is predicted based on theoretical principles and analysis of similar structures, as specific experimental data for this compound was not available in the searched literature.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 (Quinoline) | 8.8 - 9.0 | dd (doublet of doublets) | ~4.5, 1.8 |
| H-4 (Quinoline) | 8.0 - 8.2 | dd (doublet of doublets) | ~8.5, 1.8 |
| H-3 (Quinoline) | 7.3 - 7.5 | dd (doublet of doublets) | ~8.5, 4.5 |
| H-5 (Quinoline) | 7.6 - 7.8 | d (doublet) | ~8.0 |
| H-6 (Quinoline) | 7.4 - 7.6 | t (triplet) | ~7.8 |
| H-7 (Quinoline) | 7.1 - 7.3 | d (doublet) | ~7.5 |
| H-2', H-6' (Phenoxy) | 6.9 - 7.1 | d (doublet) | ~8.0 |
| H-3', H-5' (Phenoxy) | 7.2 - 7.4 | t (triplet) | ~7.8 |
| H-4' (Phenoxy) | 6.9 - 7.0 | t (triplet) | ~7.5 |
| -O-CH₂- (ethoxy, adjacent to quinoline) | 4.4 - 4.6 | t (triplet) | ~5.0 |
| -O-CH₂- (ethoxy, adjacent to phenoxy) | 4.2 - 4.4 | t (triplet) | ~5.0 |
Carbon-13 (¹³C) NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon skeleton. In a proton-decoupled ¹³C NMR spectrum of this compound, each of the 17 carbon atoms would ideally produce a distinct singlet.
The carbons of the quinoline and phenoxy aromatic rings are expected to resonate in the δ 110–160 ppm range. researchgate.netresearchgate.net Carbons bonded directly to the nitrogen (C-2, C-8a) and oxygen (C-8, C-1') atoms will be significantly deshielded and appear at the lower end of this range. libretexts.orgchemistryconnected.com The two methylene carbons of the ethoxy bridge would appear in the δ 60–70 ppm region, characteristic of sp³-hybridized carbons attached to oxygen. compoundchem.comoregonstate.edu
Disclaimer: The following data is predicted based on theoretical principles and analysis of similar structures, as specific experimental data for this compound was not available in the searched literature.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (Quinoline) | 149 - 151 |
| C-3 (Quinoline) | 121 - 123 |
| C-4 (Quinoline) | 135 - 137 |
| C-4a (Quinoline) | 128 - 130 |
| C-5 (Quinoline) | 126 - 128 |
| C-6 (Quinoline) | 120 - 122 |
| C-7 (Quinoline) | 108 - 110 |
| C-8 (Quinoline) | 154 - 156 |
| C-8a (Quinoline) | 140 - 142 |
| C-1' (Phenoxy) | 158 - 160 |
| C-2', C-6' (Phenoxy) | 114 - 116 |
| C-3', C-5' (Phenoxy) | 129 - 131 |
| C-4' (Phenoxy) | 121 - 123 |
| -O-CH₂- (ethoxy, adjacent to quinoline) | 68 - 70 |
| -O-CH₂- (ethoxy, adjacent to phenoxy) | 66 - 68 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be instrumental in tracing the connectivity of the protons within the quinoline ring system (e.g., H-2 with H-3, H-3 with H-4, H-5 with H-6, etc.) and within the phenoxy ring. It would also show a correlation between the two methylene groups of the ethoxy bridge.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This would allow for the direct assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding, already-assigned proton from the ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges, typically two or three bonds. This is particularly powerful for connecting different fragments of the molecule. For instance, HMBC would show a correlation from the protons of the methylene group adjacent to the quinoline ring to the C-8 carbon of the quinoline, confirming the attachment point of the ether linkage. Similarly, correlations between the other methylene protons and C-1' of the phenoxy ring would confirm the other ether connection. Correlations between quinoline protons (e.g., H-7) and quinoline carbons (e.g., C-8, C-8a, C-5) would solidify the assignments within the heterocyclic ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of this compound (C₁₇H₁₅NO₂). By comparing the experimentally measured exact mass with the theoretically calculated mass, the molecular formula can be confirmed, which is a critical step in structure verification.
For this compound, the molecular formula is C₁₇H₁₅NO₂. The theoretical exact mass for the protonated molecule, [M+H]⁺, would be calculated and compared against the measured value.
Table 3: Predicted HR-MS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₁₇H₁₆NO₂⁺ | 266.1176 |
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and relatively large molecules, causing minimal fragmentation. imist.ma In ESI-MS analysis of this compound, the primary ion observed would be the protonated molecular ion, [M+H]⁺, at an m/z corresponding to the molecular weight of the compound plus the mass of a proton. nih.gov
By increasing the energy within the mass spectrometer (in-source fragmentation or tandem MS/MS), controlled fragmentation of the parent ion can be induced. nih.govresearchgate.net The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation would likely involve cleavage of the ether linkages. miamioh.eduscribd.comlibretexts.org Expected fragment ions could include:
A fragment corresponding to the phenoxyethyl cation [C₆H₅OCH₂CH₂]⁺ or the quinolinoxy cation.
Loss of a neutral phenoxy radical (•OC₆H₅) or a phenoxyethanol (B1677644) molecule.
Fragmentation of the quinoline ring itself, which is a stable aromatic system and would require higher energy. nih.gov
Analysis of these fragments helps to piece together the molecular structure, confirming the presence and connectivity of the quinoline, ethoxy, and phenoxy components.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a cornerstone in the structural identification of molecules, providing a fingerprint based on the vibrational modes of chemical bonds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum reveals the presence of specific functional groups. For this compound, the FT-IR spectrum is expected to be a composite of the vibrations from the quinoline ring, the aromatic phenoxy group, and the aliphatic ether linkage.
Key expected vibrational bands for this compound would include C-H stretching from the aromatic rings, C=C and C=N stretching vibrations within the quinoline heterocycle, and the characteristic asymmetric and symmetric stretching of the C-O-C ether bonds. mdpi.comresearchgate.net Analysis of the related compound, 8-hydroxyquinoline (B1678124) (8-HQ), shows characteristic C=C and C=N stretching vibrations in the 1000-1600 cm⁻¹ region. researchgate.net For ether-containing quinoline derivatives, the crucial C-O stretching vibration is typically observed in the 1275–1200 cm⁻¹ range. mdpi.com
Table 1: Predicted FT-IR Vibrational Bands for this compound
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic (Quinoline, Phenyl) |
| 2960-2850 | C-H Stretch | Aliphatic (-CH₂-CH₂-) |
| 1620-1580 | C=C / C=N Stretch | Quinoline Ring |
| 1500-1400 | C=C Stretch | Aromatic Rings |
| 1275-1200 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |
| 1100-1000 | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |
| 850-750 | C-H Out-of-plane Bend | Aromatic Rings |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, with shifts in wavelength corresponding to the vibrational modes of the molecule. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations, making it ideal for analyzing the aromatic ring systems in this compound.
The Raman spectrum is expected to show strong bands corresponding to the ring stretching modes of the quinoline and phenyl groups. researchgate.net Due to the presence of aromaticity and specific bonds like C=N and C–N, quinoline derivatives inherently provide strong Raman activity. acs.org The C-H stretching vibrations of the aromatic rings would also be prominent. Surface-Enhanced Raman Scattering (SERS) can be a powerful technique to amplify the Raman signal of quinoline derivatives, often by adsorbing them onto metallic nanoparticles. port.ac.uk
Table 2: Predicted Raman Shifts for this compound
| Predicted Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100-3000 | Aromatic C-H Stretch | Quinoline, Phenyl Rings |
| 1620-1550 | Ring Stretching | Quinoline, Phenyl Rings |
| 1400-1300 | Ring Stretching | Quinoline Ring |
| ~1000 | Ring Breathing Mode | Phenyl Ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. This technique is particularly useful for compounds containing chromophores, such as the aromatic systems in this compound. The absorption spectra of quinoline derivatives typically display electronic transitions in the 250–500 nm UV-vis region. beilstein-journals.org
The spectrum of this compound is expected to show multiple absorption bands corresponding to π → π* transitions within the quinoline and phenyl chromophores. researchgate.net Studies on similar quinoline derivatives show major absorption bands between 252–340 nm, corresponding to π-π* transitions of the benzenoid nucleus. walisongo.ac.id The exact position and intensity (molar absorptivity, ε) of these bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism. researchsquare.com For various 8-aminoquinoline (B160924) derivatives, absorbance peaks have been monitored in the 270–500 nm range. nih.gov
Table 3: Predicted UV-Vis Absorption Bands for this compound
| Predicted λmax (nm) | Electronic Transition | Chromophore |
|---|---|---|
| ~270-290 | π → π* | Quinoline Ring / Phenyl Ring |
| ~320-360 | π → π* | Quinoline Ring (Conjugated System) |
Chromatographic Techniques for Purification and Purity Assessment
Chromatography is indispensable for separating the components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purification and purity assessment of non-volatile organic compounds. For quinoline derivatives, reversed-phase HPLC is commonly employed. A typical setup would involve a C18 stationary phase column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid to ensure sharp, symmetrical peaks. sielc.comsielc.com
The purity of the compound is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Detection is typically performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, such as 240 nm or 250 nm. nih.govsielc.com For many quinoline derivatives, HPLC analysis is used to confirm ≥95% purity. nih.govnih.gov
Table 4: General HPLC Method Parameters for Quinoline Derivatives
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile / Water with 0.1% Phosphoric Acid |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~240-270 nm |
| Temperature | Ambient or controlled (e.g., 30°C) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that separates volatile compounds and then identifies them based on their mass-to-charge ratio (m/z) and fragmentation pattern. For this compound, GC would separate the compound from any volatile impurities, and the mass spectrometer would provide structural information.
The mass spectrum, generated by electron ionization (EI), would show a molecular ion peak (M⁺) corresponding to the compound's molecular weight. The subsequent fragmentation pattern is key to confirming the structure. For this compound, characteristic fragmentation would likely involve cleavage of the ether bonds. The fragmentation patterns of quinoline derivatives are well-studied; the quinoline ring itself is relatively stable, but cleavage of substituent groups is common. researchgate.net The initial loss of the phenoxy or phenoxyethyl group would lead to prominent fragment ions. Further fragmentation of the quinoline ring itself can also occur. researchgate.netresearchgate.net
Table 5: Predicted Key Mass Fragments for this compound in GC-MS (EI)
| Predicted m/z | Identity of Fragment |
|---|---|
| 265 | [M]⁺ (Molecular Ion) |
| 172 | [M - C₆H₅O]⁺ |
| 144 | [M - C₈H₉O]⁺ (Quinolin-8-ol radical cation) |
| 129 | [Quinoline]⁺ |
| 93 | [C₆H₅O]⁺ (Phenoxy radical cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
X-ray Crystallography for Solid-State Structure Determination
Despite a thorough investigation, no specific published research detailing the single-crystal X-ray diffraction analysis of this compound could be located. Consequently, crystallographic data, including unit cell parameters, space group, and detailed structural parameters such as bond lengths and angles determined by this method, are not available in the public domain at this time.
The determination of a molecule's three-dimensional arrangement in the solid state through X-ray crystallography is a fundamental technique for unequivocally establishing its structure and understanding its conformational preferences and intermolecular interactions. The absence of such a study for this compound means that a definitive analysis of its crystal packing, hydrogen bonding (if any), and other non-covalent interactions remains to be performed.
Without experimental crystallographic data, it is not possible to provide a data table or a detailed discussion of the compound's solid-state architecture. Further research in this area would be necessary to elucidate these structural characteristics.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scirp.org DFT calculations can elucidate the electronic properties of 8-(2-phenoxyethoxy)quinoline, providing insights into its reactivity, stability, and spectroscopic characteristics.
Detailed DFT studies on the parent quinoline (B57606) molecule have been performed using methods such as B3LYP with a 6-31+G(d,p) basis set. scirp.orgscirp.org These studies calculate various electronic parameters that are critical for understanding the molecule's behavior. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. scirp.orgresearchgate.net
For quinoline, the calculated HOMO energy is approximately -6.646 eV, the LUMO energy is -1.816 eV, and the resulting energy gap is -4.83 eV. scirp.org The introduction of the phenoxyethoxy substituent at the 8-position would be expected to alter these values. The ether oxygen atoms, with their lone pairs of electrons, would likely increase the HOMO energy, making the molecule a better electron donor.
Other calculated parameters include the dipole moment, which for quinoline is around 2.004 D, and Mulliken atomic charges, which describe the partial charges on each atom. scirp.org The nitrogen atom in the quinoline ring typically carries a negative charge, making it a potential site for electrophilic attack or hydrogen bonding. scirp.org Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for nucleophilic and electrophilic reactions. researchgate.net
Table 1: Representative DFT-Calculated Electronic Properties for Quinoline Derivatives
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.646 eV | Electron-donating capability |
| LUMO Energy | -1.816 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.83 eV | Chemical reactivity and stability |
| Dipole Moment | 2.004 D | Molecular polarity |
Note: The data in this table is based on calculations for the parent quinoline molecule and serves as an illustrative example. The actual values for this compound would differ due to the substituent.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Preclinical)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comijprajournal.com This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.
While specific molecular docking studies for this compound are not widely published, studies on analogous quinoline derivatives provide a framework for how this molecule might behave. For instance, various quinoline derivatives have been docked into the active sites of targets like HIV reverse transcriptase and P-glycoprotein. nih.govnih.govtubitak.gov.tr
The process involves preparing the 3D structure of the ligand and the target protein. Docking software then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each based on a force field that estimates the binding affinity (e.g., in kcal/mol). nih.gov The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. nih.gov
For example, in a hypothetical docking of this compound into an enzyme active site, the quinoline nitrogen could act as a hydrogen bond acceptor. The aromatic rings (quinoline and phenoxy) could form pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The flexible ether linkage would allow the molecule to adopt a conformation that fits optimally within the binding pocket.
Molecular dynamics (MD) simulations can further refine the docking results by simulating the movement of the ligand-protein complex over time, providing insights into the stability of the binding mode and the dynamic nature of the interactions. mdpi.com
Table 2: Illustrative Molecular Docking Results for a Quinoline Derivative
| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interaction |
|---|---|---|---|---|
| HIV Reverse Transcriptase | Compound 4 (a pyrimidine-quinoline derivative) | -10.67 | LYS101, TYR181, TYR188 | Hydrogen bonding, Pi-pi stacking |
Note: This table presents data from studies on different quinoline derivatives to illustrate the type of information obtained from molecular docking simulations. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. dergipark.org.tr These models are built on the principle that the structural features of a molecule determine its physicochemical properties, which in turn dictate its biological activity. nih.govdergipark.org.tr
A QSAR study on a series of compounds including this compound would involve calculating a set of molecular descriptors for each molecule. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), or topological. dergipark.org.tr
Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR) or machine learning algorithms, is used to build a mathematical equation that correlates a selection of these descriptors with the observed biological activity (e.g., IC50). nih.govbenthamdirect.com
For instance, a hypothetical 2D-QSAR model for a series of quinoline derivatives might take the form:
pIC50 = β₀ + β₁(LogP) + β₂(Dipole) + β₃(Molecular_Weight) + ...
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and β values are the coefficients determined by the regression analysis.
Such models, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. benthamdirect.commdpi.com For example, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D steric and electrostatic fields to generate predictive models, which can be visualized as contour maps indicating regions where modifications to the molecular structure would likely increase or decrease activity. mdpi.comnih.gov
Table 3: Examples of Molecular Descriptors Used in QSAR Studies of Quinoline Derivatives
| Descriptor Type | Example Descriptor | Information Provided |
|---|---|---|
| Electronic | Dipole Moment | Polarity and intermolecular interactions |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and membrane permeability |
| Steric/Topological | Molecular Weight | Size of the molecule |
| 3D | Steric Fields (CoMFA) | Shape and bulk of the molecule in 3D space |
Theoretical Studies on Reaction Mechanisms and Energetics of Synthesis
Theoretical chemistry can be used to investigate the mechanisms and energy profiles of chemical reactions, providing insights that are complementary to experimental studies. The synthesis of this compound likely involves two key transformations: the formation of the quinoline core and the subsequent etherification at the 8-position.
The quinoline ring itself can be synthesized via several classic named reactions, such as the Skraup, Doebner-von Miller, or Friedländer syntheses. iipseries.orgnih.govresearchgate.net Theoretical studies of these reactions can map out the reaction pathways, identify transition states, and calculate activation energies, helping to understand the reaction conditions required.
The formation of the ether linkage in this compound from 8-hydroxyquinoline (B1678124) and a phenoxyethyl halide is a classic example of the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. wikipedia.org
The mechanism can be investigated theoretically by:
Reactant and Product Optimization: Calculating the ground-state geometries and energies of the reactants (8-hydroxyquinolinate anion and 2-phenoxyethyl halide) and the product.
Transition State Search: Locating the transition state structure for the nucleophilic attack of the quinolinate oxygen on the electrophilic carbon of the alkyl halide.
Quantum mechanical calculations can also explore the influence of the solvent on the reaction energetics, providing a more complete picture of the reaction mechanism. rsc.org These theoretical investigations help in optimizing reaction conditions and understanding potential side reactions. wikipedia.orgrsc.org
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Quinoline |
| 8-hydroxyquinoline |
| Phenylalanine |
| Tyrosine |
| Tryptophan |
| 8-hydroxyquinolinate |
Based on a comprehensive review of available scientific literature, there is currently insufficient specific data on the compound “this compound” to fulfill the requirements of the requested article outline.
Research on the antimicrobial activities of quinoline derivatives is extensive. Studies have detailed the efficacy of various quinoline compounds against a range of pathogens. For instance, a series of facilely accessible quinoline derivatives have demonstrated potent antibacterial activity against multidrug-resistant Gram-positive bacteria, including MRSA, MRSE, VRE, and C. difficile. nih.govfrontiersin.org Specific compounds within these studies have shown significant in vitro activity, with MIC values determined against these pathogens, and have even been tested for in vivo efficacy in animal models of C. difficile infection. nih.govfrontiersin.org
Furthermore, the investigation of quinoline derivatives extends to their potential as anti-virulence and anti-biofilm agents. The quorum-sensing (QS) systems of bacteria like Pseudomonas aeruginosa, which regulate virulence factor expression and biofilm formation, are key targets for antimicrobial research. frontiersin.orgresearchgate.net The rhl quorum-sensing system, in particular, is a known regulator of virulence in P. aeruginosa. frontiersin.org Research has identified various compounds that can inhibit these QS systems, thereby reducing the production of virulence factors and preventing biofilm formation. frontiersin.orgnih.gov
However, the existing body of research does not specifically detail the preclinical biological activities of This compound . The available studies on antibacterial efficacy, in vivo models for C. difficile, and anti-biofilm properties against Pseudomonas aeruginosa focus on other structural analogs of quinoline. Consequently, without specific data on this compound for the outlined sections—including MIC determinations, in vivo efficacy, and inhibition of quorum sensing and biofilm formation—it is not possible to generate the requested scientifically accurate and strictly focused article.
Preclinical Biological Activities and Mechanistic Studies
Antimicrobial Activities (in vitro and non-human in vivo)
Antifungal Investigations
Currently, there is a lack of specific research in publicly accessible literature detailing the antifungal properties of 8-(2-phenoxyethoxy)quinoline. While the broader 8-hydroxyquinoline (B1678124) class of compounds is known for antifungal activity, dedicated studies on the 8-(2-phenoxyethoxy) derivative have not been identified.
Antimycobacterial Studies
Specific investigations into the antimycobacterial effects of this compound are not prominently featured in the available scientific literature. Research on quinoline (B57606) derivatives has identified some with antimycobacterial potential, but specific data for this compound is not available.
Antiparasitic Activities (in vitro and non-human in vivo)
The primary area of preclinical investigation for quinoline-related compounds has been in the domain of antiparasitic agents, particularly for malaria.
Antimalarial Efficacy against Plasmodium falciparum Strains (e.g., W2, TM90-C2B)
While extensive research exists for various quinoline derivatives, studies pinpointing the antimalarial efficacy of this compound are not readily found. However, research on structurally similar compounds, such as 7-(2-phenoxyethoxy)-4(1H)-quinolones, has shown activity against multidrug-resistant P. falciparum strains, including W2 and TM90-C2B. This suggests that the phenoxyethoxy moiety, when attached to a quinoline core, can be a feature of antimalarially active compounds.
There is no specific data available from the performed searches regarding the in vitro erythrocytic stage activity of this compound against Plasmodium falciparum. The asexual intraerythrocytic developmental cycle of P. falciparum, which includes the ring, trophozoite, and schizont stages, is the primary target for most antimalarial drugs.
The mitochondrial cytochrome bc1 complex (also known as complex III) is a validated and crucial target for antimalarial drugs within the quinoline class. This complex plays an essential role in the parasite's electron transport chain, which is vital for processes such as pyrimidine (B1678525) biosynthesis. Inhibition of the bc1 complex disrupts the mitochondrial membrane potential and leads to parasite death.
While the direct inhibitory action of this compound on the mitochondrial bc1 complex has not been specifically documented, other quinolone derivatives are known to target this enzyme. These compounds typically bind to the Q_o or Q_i sites of cytochrome b, a key subunit of the bc1 complex. Given its structural class, it is plausible that this compound could exert its antimalarial effect through a similar mechanism, but dedicated enzymatic and genetic resistance studies would be required to confirm this hypothesis.
Analysis of Parasite Resistance Mechanisms to Analogues
The development of resistance is a significant challenge in the chemotherapy of parasitic diseases. For quinoline-containing drugs, such as the antimalarial chloroquine (B1663885), resistance mechanisms are well-documented and may offer insights into potential resistance to analogous compounds. Resistance to quinoline antimalarials in parasites like Plasmodium falciparum is often the result of a decreased rate of drug uptake, which limits the amount of the compound available to engage its target. nih.govnih.gov
Several factors can contribute to this reduced drug accumulation:
Altered pH Gradients: Changes in the pH gradient between the parasite's cytosol and its acidic food vacuole can hinder the accumulation of basic drugs like chloroquine. nih.gov
Efflux Pumps: The action of efflux pumps, which actively transport the drug out of the parasite, is another proposed mechanism. nih.gov
Changes in Drug Importers or Receptors: Alterations in a specific importer or receptor responsible for drug uptake can also lead to resistance. nih.gov
While the specific resistance mechanisms to this compound have not been detailed, it is plausible that parasites could develop resistance through similar pathways involving reduced intracellular drug concentration.
Anti-Leishmania Properties (in vitro and non-human in vivo)
The parent compound, 8-hydroxyquinoline (8-HQ), and its derivatives have demonstrated significant anti-leishmanial activity. mdpi.com Leishmaniasis is a neglected tropical disease where current treatments suffer from toxicity and emerging parasite resistance, making the exploration of new chemical entities crucial. nih.gov
In Vitro Studies: 8-HQ has shown potent activity against both the promastigote (the motile, flagellated form in the insect vector) and amastigote (the non-motile, intracellular form in the mammalian host) stages of various Leishmania species. mdpi.comresearchgate.net Studies have demonstrated its efficacy against L. amazonensis, L. infantum, L. braziliensis, and L. martiniquensis. mdpi.comnih.gov For instance, against L. martiniquensis, 8-HQ exhibited IC₅₀ values of 1.60 µg/mL for promastigotes and 1.56 µg/mL for intracellular amastigotes. nih.gov The compound was found to be more selective than the conventional drug miltefosine (B1683995) and safer to host cells than amphotericin B, as indicated by its high selectivity index. mdpi.comnih.gov Furthermore, some 8-hydroxy-2-quinoline carbaldehyde derivatives have been identified as potent inhibitors of M1 aminopeptidase (B13392206) in Leishmania donovani, a validated drug target. nih.gov
Non-Human In Vivo Studies: In animal models, 8-HQ has shown therapeutic potential. In BALB/c mice infected with L. amazonensis, subcutaneous or intralesional administration of 8-HQ significantly reduced the size of skin lesions and the parasite burden in the tissue. mdpi.comresearchgate.net
| Leishmania Species | Parasite Stage | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| L. martiniquensis | Promastigote | 1.60 ± 0.28 | nih.gov |
| L. martiniquensis | Intracellular Amastigote | 1.56 ± 0.02 | nih.gov |
Anthelmintic Evaluations
The quinoline scaffold is also a promising starting point for the development of new anthelmintics to combat parasitic worms (helminths). A quinoline derivative known as ABX464 (obefazimod) was recently evaluated for its nematocidal activity. nih.gov In studies against Haemonchus contortus (barber's pole worm), a highly pathogenic nematode affecting livestock, ABX464 and its analogues demonstrated significant activity against both larval and adult stages. One analogue, in particular, showed greater potency than the parent compound and was also active against other parasitic nematodes, including Ancylostoma, Heligmosomoides, and Strongyloides species. nih.gov These findings underscore the potential of the quinoline core structure in designing novel anthelmintic agents.
Anticancer Potential (in vitro cell line studies)
Quinoline derivatives are recognized for their broad-spectrum anticancer activities, acting through various mechanisms of action. researchgate.netijmphs.com
Cytotoxicity against Various Cancer Cell Lines
Analogues of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines in vitro. For example, the indolo[2,3-b] quinoline derivative 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) showed potent and selective cytotoxicity against colorectal cancer cells HCT116 and Caco-2, with IC₅₀ values of 0.33 µM and 0.51 µM, respectively. nih.gov Another indoloquinoline compound, BAPPN, was cytotoxic against liver (HepG2), colon (HCT-116), breast (MCF-7), and lung (A549) cancer cells. semanticscholar.org Additionally, newly synthesized 8-hydroxyquinoline platinum(II) derivatives exhibited strong cytotoxicity against MDA-MB-231 breast cancer cells, with IC₅₀ values in the low micromolar range, while showing less toxicity to noncancerous cells. rsc.org
| Compound | Cell Line | Cancer Type | IC₅₀ | Reference |
|---|---|---|---|---|
| MMNC | HCT116 | Colorectal | 0.33 µM | nih.gov |
| MMNC | Caco-2 | Colorectal | 0.51 µM | nih.gov |
| BAPPN | HepG2 | Liver | 3.3 µg/mL | semanticscholar.org |
| BAPPN | HCT-116 | Colon | 23 µg/mL | semanticscholar.org |
| BAPPN | MCF-7 | Breast | 3.1 µg/mL | semanticscholar.org |
| YLN1 (Pt(II) Complex) | MDA-MB-231 | Breast | 5.49 µM | rsc.org |
| YLN2 (Pt(II) Complex) | MDA-MB-231 | Breast | 7.09 µM | rsc.org |
Targeted Molecular Mechanisms of Action
The anticancer activity of quinoline derivatives is attributed to their ability to modulate multiple cellular signaling pathways critical for cancer cell survival and proliferation. nih.gov
Kinase Inhibition: Many quinoline-based molecules function as kinase inhibitors. They have been shown to target pivotal carcinogenic pathways such as Ras/Raf/MEK and PI3K/AkT/mTOR. nih.gov The compound MMNC, for instance, exerts its cytotoxic effects by inhibiting the expression of proteins within the PI3K/AKT/mTOR signaling pathway. nih.govresearchgate.net
EGFR Modulation: The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, and several quinoline derivatives have been developed as EGFR inhibitors. researchgate.netnih.gov Resistance to first and second-generation EGFR inhibitors can be conferred by point mutations, creating a need for new compounds that can overcome this challenge. mdpi.com
DNA Damage and Telomerase Inhibition: Some 8-hydroxyquinoline platinum(II) complexes have been shown to induce apoptosis in breast cancer cells by triggering significant DNA damage and downregulating the expression of hTERT mRNA, a key component of telomerase which is crucial for cancer cell immortality. rsc.org
Other Mechanisms: Quinoline compounds can also target metalloenzymes, modulate cellular metal and redox homeostasis, and induce apoptosis through the generation of reactive oxygen species. nih.gov
Structure-Activity Relationships for Anticancer Effects
The biological activity of quinoline derivatives can be precisely adjusted by modifying the substitution pattern on the quinoline scaffold. nih.gov Structure-activity relationship (SAR) studies provide guidelines for designing more potent and selective anticancer agents.
Substitution at Position 5: Introducing electron-withdrawing substituents at the R5 position of the quinoline ring has been shown to enhance anticancer activity. nih.gov
Substitution at Position 8: The nature of the substituent at the 8-position is critical. While 8-hydroxyquinolines are known for their metal-chelating and biological activities, converting the hydroxyl group to an ether linkage, as in this compound, significantly alters the molecule's lipophilicity and potential interactions with biological targets.
Side Chain Modifications: For quinoxaline (B1680401) derivatives, a related class of compounds, the nature of the linker at the second position and the types of substituents on appended rings are crucial for activity. For example, an NH-CO linker was found to increase activity against breast cancer cell lines, whereas aliphatic linkers decreased it. mdpi.com The presence of secondary amines in the side chain of certain quinoline derivatives has also been linked to their anti-proliferative effects. ijmphs.com
These SAR insights are vital for the rational design and optimization of new quinoline-based compounds as potential therapeutic agents.
Antiviral Activities (in vitro)
There is no available scientific literature detailing the in vitro inhibitory effects of this compound against Dengue Virus Serotype 2 or Zika Virus (ZIKV). While the broader class of quinoline derivatives has been investigated for potential antiviral properties, specific studies on this compound have not been published.
As no studies have demonstrated antiviral activity for this compound, its mechanism of antiviral action has not been investigated or described.
Enzyme Inhibition and Receptor Modulation (in vitro)
No published data are available regarding the in vitro evaluation of this compound for its inhibitory activity against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Consequently, IC₅₀ values and the selectivity profile for this compound are unknown.
There is no information in the scientific literature concerning the interaction of this compound with other enzymes or receptors, including the NAD-hydrolyzing enzyme CD38.
Neuroprotective Effects (in vitro, e.g., against oxidative stress)
The potential neuroprotective effects of this compound have not been assessed in any published in vitro studies. Research on its capacity to protect neuronal cells from damage induced by oxidative stress or other insults is not available.
Non Biological Applications and Material Science Relevance
Coordination Chemistry and Metal Complex Formation
The ability of quinoline (B57606) derivatives to form stable complexes with a wide range of metal ions is a cornerstone of their application in chemistry. 8-hydroxyquinoline (B1678124), a related compound, is a celebrated chelating agent, and its derivatives often inherit this strong metal-binding capability. jchemlett.comnih.gov
8-(2-phenoxyethoxy)quinoline functions as a chelating ligand, primarily through the nitrogen atom of the quinoline ring and an oxygen atom from the ether side chain. This arrangement allows for the formation of stable five- or six-membered chelate rings with metal ions, a key factor in complex stability. uncw.edu The presence of the quinoline ring, a π-deficient aromatic system, also allows for π–π stacking interactions, which can play a role in the supramolecular assembly of its metal complexes. rsc.org
Table 1: Potential Coordination Properties of this compound
| Feature | Description | Implication for Metal Binding |
| Primary Donor Atom | Quinoline Nitrogen (N) | Forms a strong coordinate bond with a wide range of metal ions. |
| Secondary Donor Atom | Ether Oxygen (O) | Participates in chelation to form a stable ring structure with the metal ion. |
| Chelate Ring Size | Likely 6-membered ring | Influences metal ion selectivity and complex stability. uncw.edu |
| Ligand Type | Neutral Bidentate Ligand | Forms cationic complexes with metal salts. |
| Structural Feature | Planar Quinoline Ring | Facilitates π–π stacking interactions in the solid state. rsc.org |
| Structural Feature | Flexible Ether Chain | Allows for conformational adjustments to fit various metal ion coordination spheres. |
The synthesis of metal chelates involving this compound typically involves the direct reaction of the ligand with a metal salt (e.g., chlorides, acetates, or nitrates) in a suitable solvent like ethanol or acetone. sphinxsai.com The resulting complexes precipitate from the solution and can be isolated, purified, and characterized.
Characterization of these metal chelates employs a suite of spectroscopic and analytical techniques to confirm the structure and stoichiometry.
Infrared (IR) Spectroscopy : This technique is used to confirm the coordination of the ligand to the metal ion. A shift in the vibrational frequencies of the C=N bond in the quinoline ring and the C-O-C stretch of the ether group upon complexation provides direct evidence of binding. sphinxsai.com
NMR Spectroscopy : While complexes with paramagnetic metal ions can be difficult to analyze by NMR, diamagnetic metal complexes (such as those with Zn²⁺) can provide detailed structural information in solution. researchgate.net
UV-Visible Spectroscopy : The electronic absorption spectra of the complexes are compared to that of the free ligand. Coordination to a metal ion typically causes a shift in the π-π* and n-π* transitions of the quinoline chromophore. uncw.edu
Elemental Analysis : This method determines the carbon, hydrogen, and nitrogen content of the complex, which helps in establishing the metal-to-ligand ratio, often found to be 1:2 for divalent metal ions. researchgate.net
Molar Conductivity Measurements : These measurements indicate whether the synthesized complexes are electrolytic or non-electrolytic in nature, providing insight into their structure. researchgate.net
Fluorescent Sensing and Biosensing Applications
Quinoline and its derivatives are well-regarded fluorophores that have been extensively developed as fluorescent probes for detecting various analytes, particularly metal ions. researchgate.netcrimsonpublishers.com The fluorescence of the quinoline scaffold is often sensitive to its local environment and can be significantly altered upon binding to a metal ion. semanticscholar.org
This compound is a promising candidate for fluorescent sensing. The mechanism often relies on Chelation-Enhanced Fluorescence (CHEF). semanticscholar.org In the free ligand state, the fluorescence may be quenched due to processes like photoinduced electron transfer (PET) from the electron-rich ether oxygen to the excited quinoline ring. Upon binding a metal ion, the lone pair of electrons on the oxygen atom becomes engaged in the coordinate bond, which can inhibit the PET process. This inhibition "switches on" the fluorescence, leading to a significant increase in emission intensity.
This "off-on" signaling makes such compounds highly sensitive probes. The selectivity for a particular metal ion can be tuned by modifying the structure of the binding pocket. For this compound, the size of the chelate ring and the nature of the N,O donor set would determine its preference for certain metal ions, such as Zn²⁺, which is a common target for quinoline-based sensors. semanticscholar.orgnih.gov The ability to detect specific metal ions at low concentrations is crucial for both environmental monitoring and biological imaging applications. crimsonpublishers.com
Potential in Polymeric Materials and Electrochemistry
The integration of functional molecules like this compound into polymeric structures or their use in electrochemical applications opens up avenues for creating advanced materials with tailored electronic and optical properties.
Electropolymerization is a technique used to deposit a thin polymer film onto a conductive surface directly from a solution containing the monomer. While specific electropolymerization studies on this compound are not widely reported, the chemical structure suggests potential for such reactions. The quinoline and phenoxy aromatic rings are electrochemically active and could potentially undergo oxidative coupling at specific C-H positions under an applied voltage, leading to the formation of a π-conjugated polymer film.
The resulting polymer, poly(this compound), would have its properties defined by the monomer unit. The polymer backbone would possess redox activity and potential conductivity, while the pendant metal-coordinating sites could be used to subsequently bind metal ions. Such metal-containing polymers are of interest for applications in catalysis, chemical sensing, and electrochromic devices.
The electrochemical behavior of this compound and its metal complexes can be investigated using techniques like cyclic voltammetry. Quinoline derivatives are known to undergo reversible or quasi-reversible reduction steps associated with the π-deficient quinoline ring. researchgate.net The precise reduction potential can be influenced by substituents on the ring and by coordination to a metal ion.
The combination of stable redox states and strong fluorescence makes these compounds and their metal complexes interesting for optoelectronic applications. For instance, metal complexes of quinoline derivatives have been studied as emitting materials in Organic Light-Emitting Diodes (OLEDs). researchgate.net The choice of metal ion can influence the emission color and efficiency. The ability to form stable thin films, potentially through electropolymerization or other deposition techniques, is crucial for fabricating such devices. The redox properties are also relevant for their potential use as charge-transporting materials in electronic devices. researchgate.net
Future Research Directions and Outlook
Development of Novel Synthetic Methodologies for Enhanced Yield and Selectivity
The classical synthesis of 8-(2-phenoxyethoxy)quinoline typically involves the O-alkylation of 8-hydroxyquinoline (B1678124). researchgate.net Future research will likely focus on overcoming the limitations of traditional methods, such as harsh reaction conditions and modest yields. mdpi.com Modern synthetic organic chemistry offers several avenues for improvement.
One promising direction is the development of one-pot, multi-component reactions. mdpi.com These approaches, which combine several reaction steps without isolating intermediates, improve efficiency and reduce waste. mdpi.com Catalysis is another critical area for advancement. The use of cost-effective and environmentally benign catalysts, such as trifluoroacetic acid, could lead to more sustainable and scalable synthetic routes. mdpi.comacs.org Furthermore, advancements in controlling reaction selectivity are paramount. For instance, developing methods that ensure exclusive O-alkylation over potential N-alkylation or C-alkylation on the quinoline (B57606) ring is essential for maximizing the yield of the desired product. vub.benih.gov Research into novel activating agents and reaction media, including green solvents, will be instrumental in achieving higher selectivity and yield. mdpi.com
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| One-Pot Reactions | Increased efficiency, reduced waste, lower cost | Designing novel multi-component reaction cascades. |
| Advanced Catalysis | Higher yields, milder conditions, sustainability | Exploring earth-abundant metal catalysts and organocatalysts. |
| Selective Alkylation | Minimized byproducts, improved purity | Development of protecting-group-free strategies and selective reagents. |
| Green Chemistry | Reduced environmental impact, enhanced safety | Utilization of aqueous media, ionic liquids, or solvent-free conditions. |
Exploration of Undiscovered Biological Targets and Pathways
Quinoline derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. biointerfaceresearch.comresearchgate.netnih.gov Derivatives of 8-hydroxyquinoline, the precursor to this compound, have shown utility as iron chelators, inhibitors of 2OG-dependent enzymes, and antifungal agents. nih.gov While the biological profile of this compound itself is not extensively documented, its structural similarity to other active quinolines suggests a high potential for therapeutic applications.
Future research should prioritize broad-spectrum biological screening to identify novel activities. This could uncover previously unknown molecular targets and pathways. For example, many quinoline-based drugs function by inhibiting kinases, such as Epidermal Growth Factor Receptor (EGFR) and HER-2, which are crucial in cancer progression. nih.govresearchgate.net Investigating the effect of this compound on a wide panel of kinases could reveal new anticancer leads. Similarly, its potential as an inhibitor of enzymes like carbonic anhydrase or HIV reverse transcriptase, known targets for other quinoline derivatives, warrants exploration. nih.govnih.gov
Systematic studies correlating structural modifications of the phenoxyethoxy side chain with changes in biological activity will be crucial for understanding structure-activity relationships (SAR) and identifying the key molecular interactions that drive its therapeutic effects. acs.org
Advanced Structure-Based Drug Design Approaches (Preclinical)
Structure-based drug design (SBDD) is a powerful computational strategy that utilizes the three-dimensional structure of a biological target to design potent and selective inhibitors. nih.gov This approach is particularly relevant for optimizing quinoline-based compounds. Future preclinical research on this compound and its analogues will heavily rely on these in-silico methods.
Molecular docking simulations can predict how this compound binds to the active sites of various enzymes and receptors. nih.govnih.govmdpi.com By identifying the most favorable binding poses and key interactions, such as hydrogen bonds and hydrophobic contacts, researchers can rationally design modifications to the molecule to enhance its binding affinity and specificity. nih.govnih.gov For instance, if docking studies suggest that a specific substituent on the phenoxy ring could form an additional hydrogen bond with a target protein, synthesizing that derivative would be a high-priority next step. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) models, particularly 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), can further refine the design process. nih.govmdpi.com These models build a statistical correlation between the physicochemical properties of a series of compounds and their biological activity, providing predictive insights for designing new, more potent molecules. mdpi.com
| Computational Technique | Application in Drug Design | Desired Outcome |
| Molecular Docking | Predict binding mode and affinity to target proteins. | Identify key interactions for potency and selectivity. |
| 3D-QSAR / CoMFA | Correlate 3D structural features with biological activity. | Generate predictive models to guide the design of new analogues. |
| Virtual Screening | Screen large compound libraries against a target. | Discover novel quinoline-based hits with desired activity. |
| ADME-Tox Prediction | Predict absorption, distribution, metabolism, excretion, and toxicity. | Optimize pharmacokinetic and safety profiles of lead compounds. |
Integration with Artificial Intelligence and Machine Learning for Compound Discovery
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize the field of drug discovery. nih.govharvard.edunih.gov These technologies can analyze vast datasets to identify patterns and make predictions that are beyond human capacity, significantly accelerating the discovery of new therapeutic agents. mdpi.com
For the discovery of novel derivatives related to this compound, ML models can be trained on existing data of quinoline compounds to predict their biological activities, toxicity, and pharmacokinetic properties. mdpi.commdpi.com Generative AI models can even design entirely new molecules with optimized properties tailored to a specific biological target. nih.gov For example, an AI algorithm could be tasked with generating novel 8-substituted quinolines predicted to have high inhibitory activity against a specific cancer-related kinase while maintaining low toxicity. mdpi.com
Furthermore, AI can predict the outcomes of chemical reactions, helping chemists to devise more efficient synthetic routes with higher yields. researchgate.net ML models can analyze spectroscopic data to accelerate characterization and predict the most likely sites of reaction on a complex molecule, aiding in the strategic design of synthetic pathways. researchgate.net
Expansion into New Material Science Applications
Beyond their therapeutic potential, quinoline derivatives possess unique electronic and photophysical properties that make them attractive for applications in material science. mdpi.com Notably, quinoline-based compounds have been successfully employed as fluorescent materials in Organic Light-Emitting Diodes (OLEDs). researchgate.netdergipark.org.trtandfonline.com
Future research should explore the potential of this compound and its derivatives in this domain. The specific substitution pattern and the presence of the flexible phenoxyethoxy chain could influence the compound's solid-state packing, fluorescence quantum yield, and emission wavelength. tandfonline.com Synthesizing a library of derivatives with different substituents on the phenoxy ring and evaluating their photoluminescent properties could lead to the discovery of novel emitters for OLEDs with improved efficiency, stability, and color purity. mdpi.com
Additionally, the application of quinoline derivatives in third-generation photovoltaics, such as dye-sensitized solar cells and polymer solar cells, is an emerging area of interest. nih.gov The electron-donating and -accepting properties of the quinoline scaffold can be tuned through chemical modification, making these compounds suitable for use as sensitizers or electron transport materials. Investigating the performance of this compound in photovoltaic devices could open up new avenues for its application in renewable energy technologies. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
